PARP1/2 Binding Affinity and Off-Target Selectivity
In a direct head-to-head comparison of five clinical PARP inhibitors, niraparib exhibited distinct binding characteristics. For PARP1, niraparib showed a Kd of 0.013 µM, which is less potent than olaparib (Kd=0.001 µM) and rucaparib (Kd=0.001 µM), but more selective against PARP2 (Kd=0.043 µM) compared to rucaparib's PARP2 Kd of 0.023 µM. Critically, niraparib demonstrated a unique off-target profile, hitting 17 out of 84 secondary pharmacology targets, with the dopamine transporter (DAT) as the top hit at 0.04 µM [1].
| Evidence Dimension | PARP1 and PARP2 binding affinity (SPR Kd) and off-target activity profile |
|---|---|
| Target Compound Data | PARP1 Kd = 0.013 µM; PARP2 Kd = 0.043 µM; 17/84 off-target hits; top off-target hit = DAT (0.04 µM) |
| Comparator Or Baseline | Olaparib: PARP1 Kd=0.001 µM, PARP2 Kd=0.001 µM, 0/85 off-target hits; Rucaparib: PARP1 Kd=0.001 µM, PARP2 Kd=0.023 µM, 13/85 off-target hits; Talazoparib: PARP1 Kd=0.002 µM, PARP2 Kd=0.005 µM, 0/85 off-target hits; Veliparib: PARP1 Kd=0.007 µM, PARP2 Kd=0.014 µM, 5/85 off-target hits |
| Quantified Difference | Niraparib has 13-fold weaker PARP1 binding than olaparib/rucaparib, but 1.9-fold weaker PARP2 binding than rucaparib. It has the highest number of off-target hits (17) among all five PARP inhibitors tested, with a potent hit on DAT (0.04 µM) not seen with other agents. |
| Conditions | Surface Plasmon Resonance (SPR) assay for binding affinity; Eurofins Cerep secondary pharmacology panel (85 targets) for off-target profiling |
Why This Matters
This data directly explains niraparib's distinct clinical safety profile, particularly its association with hematologic toxicities and cardiovascular events, which are not observed to the same degree with other PARP inhibitors.
- [1] Leo E, Johannes J, Illuzzi G, et al. A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles [abstract]. Cancer Res. 2018;78(13 Suppl):Abstract nr LB-273. View Source
